molecular formula C8H10O3 B1199097 Filicinic acid CAS No. 2065-00-1

Filicinic acid

Cat. No.: B1199097
CAS No.: 2065-00-1
M. Wt: 154.16 g/mol
InChI Key: GMHAPDVDHWIVSN-UHFFFAOYSA-N
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Description

Filicinic acid, with the CAS Registry Number 2065-00-1, is an organic compound with the molecular formula C8H10O3 . It is also known as 3,5-dihydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one or 2,2-dimethylcyclohexane-1,3,5-trione . The compound appears as prisms from water or benzene with a melting point of 214-215 °C (dec) . It is practically insoluble in water and petroleum ether but soluble in boiling alcohol . Filicinic acid serves as a crucial natural product and a key synthetic precursor for a diverse class of compounds known as filicinic acid-based meroterpenoids (FAMTs) . Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. Recent research has isolated novel FAMTs from plants like Hypericum elodeoides and Dryopteris wallichiana , demonstrating significant research potential . These studies highlight the value of filicinic acid as a building block in discovering new bioactive molecules. Investigations into these novel meroterpenoids have revealed promising research applications. Compounds derived from filicinic acid have shown potential in neuroscience research, where they were found to activate the Retinoid X Receptor-α (RXRα), a therapeutic target for enhancing amyloid-beta clearance, a key peptide in Alzheimer's disease pathology . In other studies, certain filicinic acid-based meroterpenoids exhibited antiproliferative activity against cancer cell lines such as prostate cancer PC-3 cells in vitro . This makes filicinic acid a compound of high interest for research in medicinal chemistry and drug discovery. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2065-00-1

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C8H10O3/c1-8(2)6(10)3-5(9)4-7(8)11/h3-4,9-10H,1-2H3

InChI Key

GMHAPDVDHWIVSN-UHFFFAOYSA-N

SMILES

CC1(C(=CC(=CC1=O)O)O)C

Canonical SMILES

CC1(C(=O)CC(=O)CC1=O)C

Synonyms

3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one
filicinic acid

Origin of Product

United States

Detailed Research Findings

Chemical Properties and Structure

Filicinic acid (C8H10O3) has a molecular weight of 154.16 g/mol . fda.govrsc.orgchemspider.com Its chemical structure is characterized by a 1,3,5-cyclohexanetrione core featuring two gem-dimethyl groups. imsc.res.in It is also formally known as 2,2-dimethyl-1,3,5-cyclohexanetrione. chem960.com A distinctive structural element of filicinic acid is the presence of an enolized β-dicarbonyl system. biopyc.commdpi.com

Table 1: Key Chemical Identifiers for Filicinic Acid

PropertyValue
Phytochemical NameFilicinic acid
Synonymous Namesfilicinic acid, 2,2-Dimethyl-1,3,5-cyclohexanetrione
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
PubChem CID550690
InChI KeyZAQQZMZXYOTJAB-UHFFFAOYSA-N
ClassyFire ClassVinylogous acids
NP Classifier PathwayPolyketides

Isolation and Natural Occurrence

Filicinic acid and its derivatives are naturally occurring compounds primarily isolated from botanical sources. Significant plant sources include:

Hypericum species (Hypericaceae): Various Hypericum species, commonly known as St. John's wort, are rich in filicinic acid derivatives. For instance, Hypericum drummondii has yielded novel antimicrobial filicinic acid derivatives such as drummondin D, isodrummondin D, drummondin E, and drummondin F. biopyc.comacs.org Hypericum japonicum has been a source of several filicinic acid-based meroterpenoids, including hyperjaponols A-G and hyperjaponol H, which possess unique ring systems. mdpi.comfrontiersin.orgresearchgate.net Hypericum elodeoides has also contributed to the discovery of previously undescribed filicinic acid-based meroterpenoids. nih.gov

Dryopteris species (Dryopteridaceae): Ferns, particularly those within the genus Dryopteris, are well-known producers of filicinic acid derivatives. Dryopteris filix-mas (male fern) contains filicinic acid ethers, which exhibit notable biological activity. e3s-conferences.orgmendeley.comnzdr.ru Other examples within this family, such as Dryopteris crassirhizoma and Elaphoglossum paleaceum, have yielded filicinic acid moieties, often integrated into more complex dimeric or trimeric acylphloroglucinol derivatives. mdpi.comresearchgate.net

Biosynthesis

Filicinic acid is biosynthetically classified as a polyketide. imsc.res.in Its formation, along with that of its more complex derivatives, frequently involves the modification of simpler precursors, such as phlorisobutyrophenone (B1231217) (PIB), to generate diverse phloroglucinol (B13840) and filicinic acid moieties. nih.govresearchgate.net These monomeric units can subsequently undergo dimerization or further chemical transformations to form the array of diacylphloroglucinols and meroterpenoids observed in nature. nih.gov The hybridization of terpenoid scaffolds with polyketides like filicinic acid gives rise to meroterpenoids, a class of natural products renowned for their structural diversity and broad spectrum of biological activities. frontiersin.orgresearchgate.net

Reported Biological Activities

Research has elucidated various biological activities associated with filicinic acid and its derivatives, often when they are part of more complex natural product structures. These activities include:

Antimicrobial Activity: Several filicinic acid derivatives, such as those isolated from Hypericum drummondii, have demonstrated potent antibiotic activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as the acid-fast bacterium Mycobacterium smegmatis. biopyc.comacs.org

Antiviral Activity: Filicinic acid-based meroterpenoids, specifically hyperjaponols B and D from Hypericum japonicum, have shown inhibitory effects against the Epstein-Barr virus (EBV). frontiersin.orgfrontiersin.org

Nematicidal Activity: Filicinic acid ethers isolated from Dryopteris filix-mas have exhibited high toxicity against the soil nematode Caenorhabditis elegans, indicating their potential for developing agents against helminthiases. e3s-conferences.orgmendeley.com

Table 2: Selected Biological Activities of Filicinic Acid Derivatives

Compound Class/DerivativeSource PlantReported Activity
Filicinic acid derivativesHypericum drummondiiAntibiotic (Gram-positive bacteria, Mycobacterium smegmatis)
Hyperjaponols B and DHypericum japonicumAnti-Epstein-Barr Virus
Filicinic acid ethersDryopteris filix-masNematicidal (Caenorhabditis elegans)
Elodeoidileons A, 5a, 11bHypericum elodeoidesActivation of Retinoid X receptor-α (RXRα) transcription, enhancement of ATP-binding cassette transporter A1 (ABCA1) protein expression (potential anti-Alzheimer's)

Compound Names and PubChem CIDs

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Filicinic Acid and Analogues

Spectroscopic Techniques in Structural Analysis

Spectroscopic methods are indispensable for initial structural determination, providing insights into the functional groups, connectivity, and molecular formula of filicinic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, including filicinic acid and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain detailed information about the carbon-hydrogen framework and connectivity.

1D NMR (¹H and ¹³C NMR): Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental data on the number and types of protons and carbons, their chemical environments (chemical shifts), and their immediate neighbors (coupling constants). For filicinic acid derivatives, ¹³C NMR has been instrumental in assigning signals based on chemical shifts and J(CH) coupling considerations, proving the prevailing tautomeric structure, often the monoketonic form with a carbonyl function at position 3 and hydroxyl groups at positions 1 and 5. nih.govthieme-connect.com Characteristic signals for methyl groups and methylene (B1212753) protons within the cyclohexanetrione core are observed.

2D NMR: Advanced 2D NMR experiments are critical for establishing through-bond and through-space correlations, which are essential for assembling the molecular skeleton.

Correlation Spectroscopy (COSY): Identifies coupled protons, revealing spin systems and aiding in the assignment of adjacent protons. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbons to which they are directly attached, providing a map of C-H connectivity. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range (2-4 bond) correlations between protons and carbons, crucial for establishing connectivity across quaternary carbons and identifying the positions of substituents, such as acyl functionalities on the filicinic acid core. mdpi.comresearchgate.net For instance, HMBC correlations from methyl groups to specific carbons of the filicinic acid core (C-3', C-4', C-5') and from protons of side chains to ring carbons confirm the integration of different structural motifs. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space correlations between protons, which is vital for determining the relative stereochemistry and conformational preferences of the molecule. mdpi.com

Mass spectrometry (MS) serves as a powerful tool for determining the molecular formula and gaining insights into the substructures of filicinic acid and its analogues through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is commonly used to obtain precise molecular weight information, leading to the accurate determination of the molecular formula. For example, Hyperjaponol H, a filicinic acid-based meroterpenoid, had its molecular formula (C28H42O5) confirmed by its HRESIMS quasi-molecular peak ion at m/z 459.3119 [M + H]+. mdpi.com Similarly, paleacenins A and B, other filicinic acid derivatives, were characterized using HRMS. nih.gov

Fragmentation Analysis: The fragmentation patterns observed in MS provide valuable clues about the connectivity and presence of specific substructures. The mass spectral fragmentation of filicinic acid and its acyl derivatives is well-documented, with various fragmentation pathways rationalized by considering the different tautomeric forms that may exist in the ionization chamber. thieme-connect.com Characteristic fragment ions can indicate the presence of the filicinic acid moiety. researchgate.net

LC/ESI-MS and Q-TOF MS: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MS) and hybrid quadrupole orthogonal time-of-flight (Q-TOF) mass spectrometry are employed for identifying and profiling acylphloroglucinols, including filicinic acid moieties, within complex plant extracts. ebi.ac.uknih.gov These techniques can differentiate between various filicinic acid derivatives and even distinguish between homodimers and heterodimers involving filicinic acid. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary information regarding the functional groups and electronic transitions within filicinic acid and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For filicinic acid and its acyl derivatives, prominent absorption bands are observed, typically indicating:

Hydroxyl groups: Broad absorption around 3400-3500 cm⁻¹ (e.g., 3455 cm⁻¹ for Hyperjaponol H). mdpi.comenvirobiotechjournals.com

Carbonyl functions: Strong absorptions in the 1600-1700 cm⁻¹ range, characteristic of the enolic 1,3-diketo system present in the acylated filicinic acid core (e.g., 1654 and 1612 cm⁻¹ for Hyperjaponol H). mdpi.com

Other bands may indicate C-H stretching (aliphatic and aromatic) and C-O stretching. envirobiotechjournals.comjocpr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect the presence of chromophores and conjugated systems. Filicinic acid, with its enolic 1,3-diketo system and aromatic character (in some tautomeric forms), exhibits characteristic absorption in the UV region. The presence of unsaturated groups and heteroatoms (like oxygen in the carbonyl and hydroxyl groups) leads to absorption peaks typically between 200 and 400 nm. envirobiotechjournals.comjocpr.comresearchgate.net For example, the UV spectrum of Hyperjaponol H is recorded, and UV-Vis analysis is often integrated with HPLC for profiling. mdpi.comebi.ac.uk

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopies are powerful techniques for determining the absolute configuration of chiral molecules, especially when single crystals suitable for X-ray diffraction are unavailable. mtoz-biolabs.com

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, characterized by positive or negative Cotton effects at specific wavelengths, is highly sensitive to the three-dimensional arrangement of atoms around chiral centers. mtoz-biolabs.com

Application to Filicinic Acid Analogues: For complex filicinic acid-based meroterpenoids, experimental ECD spectra are compared with theoretically calculated ECD spectra for different possible enantiomers. This comparison allows for the unambiguous assignment of the absolute configuration. researchgate.netacs.orgmdpi.comnih.govresearchgate.netnih.govacs.org This methodology has been successfully applied to various filicinic acid-based compounds, including japonicols A-D and filicinic acid-based meroterpenoids from Dryopteris wallichiana and Hypericum japonicum. researchgate.netacs.orgmdpi.comresearchgate.netnih.gov The consistency between experimental and calculated ECD data provides strong evidence for the assigned absolute configuration.

X-ray Crystallography for Crystalline Forms and Absolute Configuration

X-ray crystallography is considered the gold standard for determining the atomic and molecular structure of crystalline compounds, providing highly accurate three-dimensional information, including bond lengths, bond angles, and absolute configuration. bio-structure.comcreative-proteomics.com

Application to Filicinic Acid Analogues: For filicinic acid and its complex meroterpenoid derivatives, single-crystal X-ray diffraction analysis is invaluable for confirming both the connectivity and, crucially, the absolute configuration. researchgate.netacs.orgnih.govresearchgate.net This technique has been used to confirm the absolute configurations of novel filicinic acid-based meroterpenoids, often in conjunction with ECD calculations. researchgate.netacs.orgnih.gov For instance, the absolute configurations of japonicols A-D were confirmed through single-crystal X-ray diffraction analyses, complementing ECD data. researchgate.net Similarly, structures and absolute configurations of filicinic acid-based meroterpenoids from Dryopteris wallichiana were elucidated by comprehensive analysis including single-crystal X-ray diffraction. acs.orgnih.gov

Computational Chemistry Approaches for Structure Prediction, Confirmation, and Conformational Analysis

Computational chemistry plays an increasingly vital role in the structural elucidation and stereochemical assignment of natural products like filicinic acid and its analogues, complementing experimental data.

Structure Prediction and Confirmation: Quantum chemical calculations are extensively used to predict and confirm proposed structures. These calculations can provide theoretical spectroscopic data (e.g., NMR chemical shifts, ECD spectra) that can be directly compared with experimental measurements. This comparison helps validate structural assignments, especially for complex molecules where experimental data might be ambiguous or limited. acs.orgnih.govresearchgate.net

Electronic Circular Dichroism (ECD) Calculations: Computational ECD calculations are particularly powerful for determining absolute configurations. By calculating the ECD spectra for all possible stereoisomers or conformers and comparing them to the experimental ECD spectrum, the correct absolute configuration can be assigned with high confidence. researchgate.netacs.orgresearchgate.netacs.org This approach is frequently used in cases where X-ray quality crystals are difficult to obtain.

Conformational Analysis: Computational methods are essential for understanding the conformational landscape of flexible molecules. Filicinic acid derivatives, especially those with long side chains or complex ring systems, can exist in multiple conformations. Computational analysis helps identify the most stable conformers and understand how they contribute to the observed spectroscopic data. This is crucial for accurate interpretation of NMR and ECD spectra.

Biosynthetic Pathway Proposal: Beyond structural elucidation, computational chemistry can also aid in proposing plausible biosynthetic pathways for these complex natural products, by analyzing the energetic feasibility of different reaction steps. acs.orgresearchgate.net

These advanced methodologies, when applied in concert, provide a robust framework for the comprehensive structural and stereochemical characterization of filicinic acid and its diverse and often intricate natural product analogues.

Synthetic Strategies and Chemical Transformations of Filicinic Acid

Total Synthesis Approaches to the Filicinic Acid Core

Retrosynthetic analysis of filicinic acid reveals several potential disconnection points, leading to more readily available starting materials. The primary strategies involve disconnections that simplify the cyclic core into acyclic precursors or transform it into simpler cyclic intermediates.

Two main retrosynthetic approaches have guided the total synthesis of filicinic acid:

Phloroglucinol-Based Approach: This strategy envisions the filicinic acid core as a substituted phloroglucinol (B13840) (1,3,5-trihydroxybenzene). The key challenge is the introduction of the gem-dimethyl group at the C4 position and appropriate acylation or alkylation, followed by tautomerization to the final cyclohexanedione structure. Key intermediates in forward syntheses following this logic include phloroacetophenone and 2,4-diacetylphloroglucinol. anu.edu.auresearchgate.net

Cyclohexanone-Based Approach: An alternative disconnection strategy starts from a pre-formed six-membered ring, such as a cyclohexanone (B45756) derivative. This approach focuses on installing the required oxygen functionalities and the gem-dimethyl group onto the ring. This has led to the identification of crucial intermediates like 4,4-dimethyl-2-cyclohexenone and its polychlorinated derivatives. anu.edu.auresearchgate.netresearchgate.net A particularly important intermediate in one of the most efficient syntheses is 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone . researchgate.net Another pathway proceeding through a cyclic intermediate identifies 1,1-Dimethyl-3,5,5-tricarbomethoxy-4-methoxy-3-cyclohexene-2,6-dione as a key precursor, formed from the condensation of dimethylmalonyl chloride and the sodium salt of dimethyl malonate. anu.edu.auresearchgate.net

Several synthetic methodologies have been developed over the years, reflecting the evolution of synthetic organic chemistry.

Synthesis from Phloroglucinol Derivatives: Early methods involved the modification of phloroglucinol itself or its simple acylated derivatives. One such method involves the C-methylation of phloroacetophenone to yield 3-acetylfilicinic acid, which is then deacetylated to give filicinic acid. anu.edu.auresearchgate.net Another variation starts with 2,4-diacetylphloroglucinol, which is methylated to produce diacetylfilicinic acid, followed by a final deacetylation step. anu.edu.auresearchgate.netsci-hub.se

Synthesis from Malonic Ester: A classic approach utilizes malonic ester as a starting material. The synthesis proceeds in three steps, with the key transformation being the condensation of dimethylmalonyl chloride with the sodium salt of dimethyl malonate to form the intermediate 1,1-Dimethyl-3,5,5-tricarbomethoxy-4-methoxy-3-cyclohexene-2,6-dione. anu.edu.auresearchgate.net

High-Yield Synthesis via Polychlorination: A highly efficient and innovative pathway begins with 4,4-dimethyl-2-cyclohexenone. researchgate.net This ketone is converted to a tetrachloro derivative, 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone. researchgate.netsci-hub.se This key intermediate undergoes a facile substitution reaction with methoxide (B1231860) to yield a bis-enol ether. Subsequent treatment with hot sulfuric acid forms dichlorofilicinic acid. The final step is a palladium-catalyzed low-pressure hydrogenation to afford filicinic acid. anu.edu.auresearchgate.netsci-hub.se

Table 1: Overview of Selected Total Synthesis Pathways for Filicinic Acid
Starting Material(s)Key Intermediate(s)Key Reaction StepsReference(s)
Phloroacetophenone3-Acetylfilicinic acidC-methylation, Deacetylation anu.edu.au, researchgate.net
Dimethylmalonyl chloride & NaCH(COOMe)₂1,1-Dimethyl-3,5,5-tricarbomethoxy-4-methoxy-3-cyclohexene-2,6-dioneCondensation, Cyclization anu.edu.au, researchgate.net
4,4-Dimethyl-2-cyclohexenone2,3,5,6-Tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, Dichlorofilicinic acidPolychlorination, Methoxide substitution, Acid hydrolysis, Pd-catalyzed hydrogenation sci-hub.se, researchgate.net, anu.edu.au

The synthesis of the filicinic acid core presents several challenges, the solutions to which have driven chemical innovation. A primary difficulty lies in controlling the regioselectivity of reactions on the phloroglucinol ring, as multiple positions are active towards electrophilic substitution.

Another challenge is the inherent keto-enol tautomerism of filicinic acid and its precursors, which can complicate purification and spectroscopic analysis and potentially lead to mixtures of isomers in reaction products. mdpi.comufrgs.br Modern synthetic and analytical methods are required to manage and characterize these tautomeric forms effectively.

Semi-Synthesis and Derivatization Methodologies for Filicinic Acid Analogues

The filicinic acid scaffold serves as a versatile template for the semi-synthesis of a wide array of analogues. These derivatives are often designed to mimic or expand upon the diversity of naturally occurring phloroglucinol compounds.

The phloroglucinol core, being electron-rich, is amenable to various electrophilic substitution reactions. These transformations are fundamental to creating a library of filicinic acid analogues. General strategies for the functionalization of phloroglucinols include:

C-Alkylation and O-Alkylation: The introduction of alkyl groups onto the carbon framework (C-alkylation) or the hydroxyl groups (O-alkylation) is a common modification. Reagents such as dimethyl sulfate (B86663) or alkyl iodides/bromides are typically used in the presence of a base. anu.edu.au

Acylation: Acyl groups can be attached to the ring via Friedel-Crafts acylation, using acyl chlorides or anhydrides with a Lewis acid catalyst, or via the Houben-Hoesch reaction, which uses alkyl nitriles. anu.edu.au

Table 2: General Methodologies for Phloroglucinol Skeleton Functionalization
TransformationReaction TypeTypical ReagentsReference(s)
C-AlkylationElectrophilic SubstitutionAlkyl iodide/bromide with base anu.edu.au
O-AlkylationWilliamson Ether SynthesisDimethyl sulfate or Diazomethane anu.edu.au
AcylationFriedel-Crafts AcylationAcyl chloride/anhydride with AlCl₃ anu.edu.au
AcylationHouben-Hoesch ReactionAlkyl nitrile with HCl anu.edu.au

Building upon the fundamental reactions, a diverse range of filicinic acid derivatives has been synthesized or isolated from natural sources.

Alkylated and Acylated Derivatives: Simple alkylated and acylated derivatives are often key intermediates in total synthesis or are synthesized as standalone analogues. Examples include 3-acetylfilicinic acid and diacetylfilicinic acid . anu.edu.auresearchgate.netsci-hub.se The precise structures and tautomeric forms of these derivatives have been confirmed through detailed spectroscopic studies, such as Carbon-13 NMR, which show they exist predominantly in a monoketonic form with intramolecular hydrogen bonding. ebi.ac.uk

Meroterpenoid Derivatives: A particularly fascinating class of derivatives are the meroterpenoids, which are hybrid natural products formed from a polyketide moiety (like filicinic acid) and a terpenoid precursor. researchopenworld.comnih.gov Numerous filicinic acid-based meroterpenoids have been isolated, especially from plants of the genus Hypericum. researchgate.netmdpi.com These complex molecules often feature intricate, polycyclic ring systems formed through biosynthetic pathways such as hetero-Diels-Alder cycloadditions between an acylated filicinic acid unit and a sesquiterpene. researchgate.netmdpi.comacs.org Examples include the hyperjaponols , which possess novel 6/6/10, 6/6/11, or 6/6/7/5 ring systems. researchgate.netacs.org The discovery of these natural products provides a blueprint for biomimetic semi-synthesis efforts to generate novel, structurally complex molecules. researchopenworld.comresearchgate.net

Table 3: Examples of Filicinic Acid Derivatives
Derivative NameClassStructural FeatureOriginReference(s)
3-Acetylfilicinic acidAcylatedAcetyl group on the ringSynthetic Intermediate anu.edu.au, researchgate.net
Diacetylfilicinic acidAcylatedTwo acetyl groups on the ringSynthetic Intermediate sci-hub.se, anu.edu.au
Hyperjaponol HMeroterpenoidFused 6/6/10 ring system from a germacrane (B1241064) sesquiterpeneNatural Product (Hypericum japonicum) mdpi.com
Hyperjaponols (general)MeroterpenoidComplex polycyclic systems from filicinic acid and sesquiterpenoid moietiesNatural Product (Hypericum sp.) researchgate.net, acs.org

Chemoenzymatic and Biomimetic Synthetic Approaches

The synthesis of filicinic acid, a key acylphloroglucinol, has been a subject of interest due to its presence in various biologically active natural products. While classical chemical syntheses have been established, recent advancements have explored more sophisticated and efficient routes, including chemoenzymatic and biomimetic strategies. These approaches aim to replicate the elegance and selectivity of natural biosynthetic pathways, often leading to improved yields and stereocontrol under milder reaction conditions.

Biomimetic synthesis, in particular, draws inspiration from the proposed biosynthetic pathways of natural products. For phloroglucinol derivatives like filicinic acid, this often involves mimicking the cyclization of polyketide precursors. While a direct biomimetic synthesis of filicinic acid itself is not extensively documented in dedicated studies, the principles can be extrapolated from the synthesis of structurally related and more complex molecules containing the filicinic acid core. anu.edu.auacs.orgresearchgate.net

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This hybrid approach allows for transformations that are difficult to achieve with conventional chemistry alone. For instance, enzymes can be employed for regioselective and stereoselective acylations, glycosylations, or cyclizations on a phloroglucinol scaffold, which could be instrumental in a synthetic route towards filicinic acid and its derivatives. franciscoploulab.eumdpi.comnih.gov

Biomimetic Cyclization Strategies

The core structure of filicinic acid is a substituted phloroglucinol ring. Biosynthetically, this is believed to arise from the cyclization of a poly-β-keto acid chain. A biomimetic approach would, therefore, involve the synthesis of a suitable open-chain precursor and a subsequent cyclization reaction that mimics the natural process.

One plausible biomimetic route to the filicinic acid core could involve an intramolecular condensation of a polyketo-ester, analogous to the formation of other cyclic polyketides. anu.edu.au The key step would be the formation of the six-membered ring with the correct substitution pattern. The following table outlines a hypothetical biomimetic cyclization for a filicinic acid precursor.

Reaction StepPrecursorKey TransformationCatalyst/ConditionsProductPlausibility based on Literature
Intramolecular CondensationLinear polyketo-esterCyclization and aromatizationBase- or acid-catalyzed, mimicking enzymatic catalysisPhloroglucinol coreSupported by biosynthetic studies of related phloroglucinols anu.edu.au

Research into the biomimetic synthesis of more complex meroterpenoids that incorporate a filicinic acid moiety provides strong evidence for the feasibility of such cyclization strategies. acs.org For example, the synthesis of hyperjaponols involves the formation of a filicinic acid derivative which then undergoes further reactions. acs.org

Chemoenzymatic Transformations

Enzymes offer a powerful tool for the selective modification of the phloroglucinol ring system, which is often challenging using traditional chemical methods due to the presence of multiple reactive sites. In the context of filicinic acid synthesis, enzymes could be utilized for key steps such as acylation or the introduction of other functional groups.

Lipases are a class of enzymes that have been successfully employed for the regioselective acylation of various polyphenolic compounds. franciscoploulab.eud-nb.info A chemoenzymatic strategy for the final step in filicinic acid synthesis could involve the enzymatic acylation of a phloroglucinol precursor.

The following table presents a proposed chemoenzymatic acylation, with conditions extrapolated from studies on similar substrates.

EnzymeSubstrateAcyl DonorSolventTemperature (°C)Reaction Time (h)Potential Product
Immobilized Lipase (e.g., from Candida antarctica)2,4-dihydroxy-6-methoxy-3-methylacetophenoneAcetyl-CoA or vinyl acetateOrganic solvent (e.g., tert-butanol)40-6024-72Filicinic acid precursor

Furthermore, other enzymes such as glycosyltransferases or oxidoreductases could be used to create derivatives of filicinic acid, expanding the chemical diversity of compounds that can be synthesized from this important natural product scaffold. nih.gov While specific chemoenzymatic routes to filicinic acid are still an emerging area of research, the successful application of enzymes in the synthesis of other complex natural products suggests that these methods hold significant promise for the future production of filicinic acid and its analogues. mdpi.comnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Filicinic Acid

Polyketide Origins and Precursor Metabolism

The core structure of filicinic acid is assembled through the polyketide pathway, which bears a functional resemblance to fatty acid synthesis. wikipedia.orgyoutube.com This pathway constructs complex carbon skeletons through the sequential condensation of simple carboxylic acid units. The biosynthesis begins with a starter molecule, typically an acyl-coenzyme A (CoA) ester, which is iteratively elongated by extender units. wikipedia.orgfrontiersin.org

For filicinic acid and related acylphloroglucinols, the biosynthesis is initiated with a branched-chain acyl-CoA starter unit, which is derived from amino acid metabolism. nih.govplos.org Specifically, isobutyryl-CoA, a catabolic product of the amino acid valine, is proposed to serve as the starter molecule for the filicinic acid backbone. ebi.ac.uk This starter unit is then extended by the sequential addition of three molecules of malonyl-CoA, which act as the two-carbon extender units. researchgate.netmdpi.com The formation of malonyl-CoA itself is a critical precursor step, synthesized from acetyl-CoA by the action of acetyl-CoA carboxylase. youtube.com The assembly of these precursors into the final polyketide chain is the central function of the enzymatic machinery discussed in the following section.

Enzymology of Filicinic Acid Biosynthesis

The synthesis of the filicinic acid scaffold from its CoA-ester precursors is orchestrated by a series of dedicated enzymes, with a Type III polyketide synthase at the heart of the process.

The central enzyme responsible for forging the acylphloroglucinol core is a Type III polyketide synthase (PKS). wikipedia.orgmdpi.comresearchgate.net These are relatively simple, homodimeric enzymes that catalyze the iterative condensation of a starter-CoA with several malonyl-CoA extender units without the need for an acyl-carrier protein (ACP), which is characteristic of Type I and II PKSs. wikipedia.orgmdpi.com

While the specific PKS from Dryopteris that synthesizes the filicinic acid precursor has not been definitively isolated and characterized, its function can be inferred from homologous enzymes in other plant species. For example, valerophenone (B195941) synthase (VPS) from hops (Humulus lupulus) and certain chalcone (B49325) synthases (CHS) from strawberry (Fragaria sp.) have been shown to accept branched-chain acyl-CoAs to produce acylphloroglucinol skeletons like phlorisobutyrophenone (B1231217) and phlorisovalerophenone. nih.govebi.ac.uk It is highly probable that a similar Type III PKS, a phlorisobutyrophenone synthase, exists in Dryopteris.

Following the creation of the core ring, tailoring enzymes are required to complete the synthesis of filicinic acid. The most significant modification is the addition of two methyl groups to a single carbon atom to form the characteristic gem-dimethyl group. drugfuture.com This step is catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent C-methyltransferases, which act on the phloroglucinol (B13840) ring after its formation.

The biosynthesis of filicinic acid is proposed to occur through a sequence of precise enzymatic reactions:

Chain Initiation and Elongation : The process begins when the Type III PKS selects isobutyryl-CoA as the starter unit. The enzyme then catalyzes three successive decarboxylative condensation reactions, each adding a two-carbon unit from malonyl-CoA. This elongates the chain to form a linear poly-β-keto intermediate (a tetraketide). wikipedia.orgencyclopedia.pub

Cyclization and Aromatization : The enzyme holds the reactive linear tetraketide within its active site in a specific conformation that facilitates an intramolecular, Claisen-type cyclization to form the core six-membered ring. frontiersin.orgmdpi.com This is followed by an aldol (B89426) condensation and subsequent tautomerization to yield the stable aromatic ring of the precursor molecule, phlorisobutyrophenone. nih.govresearchgate.net

Post-PKS C-Methylation : The phlorisobutyrophenone intermediate is then acted upon by tailoring enzymes. A SAM-dependent C-methyltransferase transfers a methyl group to the C4 position of the ring. A second methylation event, likely catalyzed by the same or a similar enzyme, adds another methyl group to the same carbon, resulting in the final gem-dimethylated structure of filicinic acid.

Regulation of Biosynthetic Pathways in Natural Producers

The production of secondary metabolites like filicinic acid is tightly regulated by the plant to ensure it occurs at the appropriate time and location. While specific regulatory mechanisms for filicinic acid biosynthesis in Dryopteris ferns are not yet fully elucidated, patterns can be inferred from the study of related compounds in other plants.

The accumulation of acylphloroglucinols often varies with the developmental stage of the plant and between different genetic lines (accessions), as observed in Hypericum and strawberry species. nih.govresearchgate.net This suggests that the expression of the biosynthetic genes, including the core PKS and tailoring enzymes, is under strict transcriptional control. Production is often linked to specific developmental programs, such as fruit ripening, or is induced in response to external stimuli like herbivory or pathogen attack, consistent with a role in plant defense. nih.govresearchgate.net The regulation of bacterial phloroglucinol synthesis is known to be controlled by repressor proteins, such as PhlF, which modulate the expression of the biosynthetic operon, indicating that such genetic switches are a common strategy for controlling metabolite production. mdpi.comnih.gov

Pathway Engineering and Heterologous Expression for Enhanced Production

The potential applications of acylphloroglucinols have driven interest in producing these compounds in controlled biotechnological systems. Heterologous expression, which involves transferring the genetic blueprint for a biosynthetic pathway from its native organism into a well-characterized microbial host like Escherichia coli or Saccharomyces cerevisiae, is a promising strategy for sustainable production. frontiersin.orgmdpi.com

Significant progress has been made in engineering microbes for the production of plant polyketides. frontiersin.org Type III PKSs, including those that produce acylphloroglucinol scaffolds, have been successfully expressed in microbial hosts. nih.govresearchgate.net For instance, the expression of a valerophenone synthase from hops in E. coli has enabled the production of phlorisovalerophenone, a key intermediate in the synthesis of hop bitter acids. researchgate.net

These successes provide a clear proof-of-concept for the heterologous production of filicinic acid. Such a project would involve identifying and cloning the specific Type III PKS and the necessary C-methyltransferase(s) from a Dryopteris species. These genes would then be introduced into a microbial host that has been metabolically engineered to ensure a sufficient supply of the isobutyryl-CoA and malonyl-CoA precursors, enabling a scalable and sustainable fermentation-based production platform for filicinic acid. google.comgoogle.com

Mechanistic Investigations of Biological Activities in Vitro and Non Human Models

Cellular and Molecular Targets of Filicinic Acid and Its Derivatives

Filicinic acid derivatives exhibit a broad spectrum of interactions with various cellular and molecular targets, mediating diverse biological effects.

Several filicinic acid-based meroterpenoids have demonstrated significant enzyme inhibitory and receptor binding activities:

Monoamine Oxidase (MAO) Inhibition: Dimeric acylphloroglucinols, such as paleacenins A and B, which possess a geranylated filicinic acid moiety, have shown inhibitory effects on monoamine oxidase (MAO) activity. Paleacenin A exhibited an IC50 of 31.0 μM for MAO-A and 4.7 μM for MAO-B, while paleacenin B demonstrated IC50 values of 1.3 μM for MAO-A and 4.4 μM for MAO-B. nih.govtec.mx

Table 1: MAO Inhibitory Activity of Filicinic Acid Derivatives

CompoundTarget EnzymeIC50 (μM)Selectivity Index (SI) (MAO-B/MAO-A)Reference
Paleacenin AMAO-A31.00.1 (selective towards MAO-B) nih.govtec.mx
Paleacenin AMAO-B4.7 nih.govtec.mx
Paleacenin BMAO-A1.33.5 (selective towards MAO-A) nih.govtec.mx
Paleacenin BMAO-B4.4 nih.govtec.mx

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Chlorabietols A, B, and C, which are phloroglucinol-diterpene adducts related to filicinic acid, have been identified as inhibitors of PTP1B, with IC50 values of 12.6, 5.3, and 4.9 μM, respectively. researchgate.net Additionally, a p-bromobenzoate derivative of Hyperprin B, a polyprenylated acylphloroglucinol meroterpenoid, also exhibited PTP1B inhibitory activity. researchgate.net

Table 2: PTP1B Inhibitory Activity of Filicinic Acid Derivatives

CompoundIC50 (μM)Reference
Chlorabietol A12.6 researchgate.net
Chlorabietol B5.3 researchgate.net
Chlorabietol C4.9 researchgate.net
Hyperprin B (p-bromobenzoate derivative)Inhibition observed researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition: Specific filicinic acid-based meroterpenoids (compounds 13 and 14) have demonstrated inhibitory effects on COX-2 expression in lipopolysaccharide (LPS)-induced RAW264.7 cells. researchgate.net

Retinoid X Receptor-α (RXRα) Activation: Certain filicinic acid-based meroterpenoids, including compounds 1a, 5a, and 11b, have shown the ability to activate Retinoid X receptor-α (RXRα) transcription. tec.mx Compound 1a, in particular, exhibited a direct interaction with the RXRα-LBD protein, with an estimated Kd value of 5.85 μM. tec.mx This binding was further validated through molecular docking studies and cellular thermal shift assays (CETSA). tec.mx

Antiviral Activities:

SARS-CoV-2 3CLpro Inhibition: Filicinic acid-based meroterpenoids (compounds 3 and 4) have shown inhibitory activity against SARS-CoV-2 3CLpro, with effective Kd values, and molecular docking studies have elucidated their binding sites. researchgate.net

Epstein-Barr Virus (EBV) DNA Replication Inhibition: Hyperjaponol H, a filicinic acid-based meroterpenoid, demonstrated moderate inhibitory efficacy on lytic EBV DNA replication in B95-8 cells, with an EC50 value of 25.00 μM. researchgate.net Other filicinic acid-based meroterpenoids, compounds 2a and 4, also exhibited significant efficacy against EBV, with EC50 values of 0.57 and 0.49 μM, respectively. researchgate.net

Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Lytic Replication Inhibition: Acylphloroglucinol-based meroterpenoids, specifically compounds 1a and 4a, displayed potent inhibitory activities against the lytic replication of KSHV in Vero cells, with IC50 values of 8.30 and 4.90 μM, and selectivity indexes of 23.49 and 25.70, respectively. researchgate.net

Table 3: Antiviral Activities of Filicinic Acid Derivatives

CompoundTarget Virus/EnzymeAssay TypeValue (μM)Reference
Hyperjaponol HEBV DNA ReplicationEC5025.00 researchgate.net
Compound 2aEBVEC500.57 researchgate.net
Compound 4EBVEC500.49 researchgate.net
Compound 3SARS-CoV-2 3CLproKdEffective researchgate.net
Compound 4SARS-CoV-2 3CLproKdEffective researchgate.net
Compound 1aKSHV Lytic ReplicationIC508.30 researchgate.net
Compound 4aKSHV Lytic ReplicationIC504.90 researchgate.net

Bcl-2 Proteins Inhibition: Extracts of Hypericum japonicum, which contain filicinic acid-based compounds, have been shown to induce apoptosis in leukemia cells, partly through the inhibition of Bcl-2 proteins. researchgate.net

Filicinic acid derivatives influence gene expression and signal transduction pathways, particularly in inflammatory responses:

Modulation of Inflammatory Gene Expression: Meroterpenoids 13 and 14 significantly suppressed the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-18 (IL-18) in LPS-induced RAW264.7 cells. researchgate.net

Activation of ABCA1 Protein Expression: The activation of RXRα transcription by filicinic acid-based meroterpenoids (1a, 5a, 11b) leads to an enhancement of ATP-binding cassette transporter A1 (ABCA1) protein expression, a mechanism implicated in promoting β-amyloid (Aβ) clearance. tec.mx

Antioxidant Mechanisms in Cellular and Cell-Free Systems

Meroterpenoids, including those derived from filicinic acid, are recognized for their antioxidant properties. researchgate.net While specific detailed mechanisms for filicinic acid itself are less documented, the broader class of meroterpenoids to which its derivatives belong is known to exert antioxidant effects.

The antioxidant capacity of meroterpenoids derived from filicinic acid suggests their potential in mitigating oxidative stress in various model systems. Oxidative stress, characterized by an imbalance between pro-oxidants and antioxidants, can lead to cellular damage. [28 in previous search, 33 in previous search] Compounds with antioxidant properties help restore this balance, protecting cellular components from oxidative damage.

Anti-inflammatory Mechanisms in Cell Culture Systems

Filicinic acid derivatives demonstrate significant anti-inflammatory effects in cellular models:

Inhibition of Inflammatory Mediators: Meroterpenoids 13 and 14 showed pronounced inhibitory effects on nitric oxide (NO) production in LPS-induced RAW264.7 cells. researchgate.net This anti-inflammatory activity was closely linked to their ability to suppress the expression of iNOS, COX-2, IL-1β, and IL-18, and to inhibit the formation and function of inflammasomes. researchgate.net

Suppression of Nitric Oxide Production: Paleacenins A and B, which contain a geranylated filicinic acid moiety, effectively inhibited nitric oxide production in the RAW264.7 murine macrophage model, with IC50 values of 46 μM and 41 μM, respectively. nih.govtec.mx

Anti-inflammatory Effects in Zebrafish Models: Leptosperols A and B, which are cinnamoylphloroglucinol-sesquiterpenoid hybrids, have also exhibited significant anti-inflammatory effects in acute inflammatory models using zebrafish. researchgate.net

Modulation of Inflammatory Mediators and Cytokines

Studies have indicated that compounds possessing a filicinic acid moiety can exhibit anti-inflammatory effects by modulating the production of inflammatory mediators and cytokines acs.orgresearchgate.net. For instance, paleacenins A and B, which contain a geranylated filicinic acid moiety, were shown to inhibit nitric oxide production in RAW264.7 murine macrophage models with IC₅₀ values of 46 µM and 41 µM, respectively acs.org. The suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is a key aspect of anti-inflammatory mechanisms nih.govmdpi.commdpi.com. While direct studies on filicinic acid specifically modulating these cytokines are limited, related meroterpenoids have demonstrated such capabilities. For example, certain meroterpenoids have shown potent inhibitory activity against TNF-α and IL-6 expression nih.gov.

Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory potential of compounds related to filicinic acid extends to the inhibition of pro-inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to inflammatory responses nih.gov. Inhibition of these pathways can lead to a downregulation of various pro-inflammatory cytokines and mediators nih.gov. Some meroterpenoids, which can be based on filicinic acid, have been reported to influence p65 suppression of nuclear translocation via the NF-κB signaling pathway nih.gov. This suggests a potential role for filicinic acid derivatives in interfering with crucial steps in the inflammatory cascade.

Anthelmintic and Nematicidal Activity: Mode of Action Investigations in Invertebrate Models (e.g., Caenorhabditis elegans)

Filicinic acid and its ethers have been investigated for their anthelmintic and nematicidal activities, particularly using the free-living nematode Caenorhabditis elegans as a model organism researchgate.nete3s-conferences.orgresearchgate.net. C. elegans is widely used in anthelmintic drug discovery due to its genetic tractability and physiological similarities to parasitic nematodes researchgate.netplos.org.

Neuromuscular Effects on Parasitic Organisms

Research has shown that filicinic acid ethers exhibit significant toxicity to C. elegans, leading to nematode death e3s-conferences.orgresearchgate.net. In experiments, filicinic acid ethers at concentrations of 100 µg/mL and 50 µg/mL induced the death of over 90% of worms within 24 hours e3s-conferences.org. This high toxicity suggests a potent effect on the nematode's physiology. While the precise neuromuscular targets of filicinic acid itself are not explicitly detailed, other anthelmintic drugs often target the nervous system, locomotion, and feeding of worms, frequently acting through Cys-loop receptors researchgate.netplos.org. For example, some terpenoids induce rapid paralysis in C. elegans by affecting muscle levamisole-sensitive nicotinic receptors (L-AChR) and GABA(A) (UNC-49) receptors plos.org.

The following table illustrates the toxicity of filicinic acid ethers on Caenorhabditis elegans:

Concentration of Filicinic Acid Ethers (µg/mL)Percentage of Dead Nematodes (%)
10093.3 ± 2.0
5092.0 ± 2.2
2589.3 ± 2.5
12.573.3 ± 3.6
6.2561.3 ± 3.9
3.1232.0 ± 4.7
1.5628.7 ± 4.5
0.785.3 ± 1.8
Source: e3s-conferences.org

Disruption of Metabolic Pathways in Non-Human Parasite Models

While direct evidence for filicinic acid's disruption of metabolic pathways in parasitic models is limited, the broader class of phloroglucinol (B13840) derivatives, from which filicinic acid is derived, has shown such effects. For instance, certain phloroglucinol compounds have been suggested to inhibit the oxidative phosphorylation pathway in Schistosoma mansoni, a parasitic flatworm researchgate.net. Metabolic pathways are crucial for the growth and virulence of intracellular parasites, and their disruption can be a viable antiparasitic strategy frontiersin.orgplos.orgbiorxiv.org. For example, antimalarial drugs often interfere with various metabolic pathways in Plasmodium falciparum, leading to parasite death frontiersin.orgbiorxiv.orgnih.govnih.gov.

Antimicrobial Properties: Cellular and Biochemical Basis (e.g., against MRSA, pathogenic fungi)

Filicinic acid derivatives have demonstrated antimicrobial properties against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi stikesbcm.ac.idresearchgate.netresearchgate.net.

Inhibition of Microbial Growth and Virulence Factors

Filicinic acid derivatives, such as drummondin D, isodrummondin D, drummondin E, and drummondin F (all containing a filicinic acid moiety), have shown strong antibiotic activity against Gram-positive bacteria like S. aureus and Bacillus subtilis, as well as the acid-fast bacterium Mycobacterium smegmatis stikesbcm.ac.id. Specifically, certain acylphloroglucinols with a geranyl group attached to a filicinic acid-type residue have displayed antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 200 µg/mL researchgate.net. Some of these compounds also caused bacteriolysis of S. aureus at higher doses (50-200 µg/mL) researchgate.net.

Beyond direct growth inhibition, these compounds can also interfere with microbial virulence factors. Virulence factors are molecules produced by pathogens that contribute to their ability to cause disease, including biofilm formation, toxin production, and immune evasion libretexts.orgfrontiersin.org. For example, acylphloroglucinols have been shown to alter biofilm formation in both S. aureus and P. aeruginosa researchgate.net. Biofilm formation is a significant virulence factor, particularly in antibiotic-resistant strains like MRSA, as it contributes to antibiotic tolerance frontiersin.orgnih.govnih.gov. The inhibition of biofilm formation and virulence factors without necessarily inhibiting planktonic cell growth is a promising strategy to combat antibiotic resistance frontiersin.orgnih.gov.

The following table summarizes the antimicrobial activity of acylphloroglucinols containing a filicinic acid-type residue:

Compound ClassTarget MicroorganismsMIC Range (µg/mL)Effect on Virulence Factors
AcylphloroglucinolsStaphylococcus aureus, Pseudomonas aeruginosa10-200Altered biofilm formation
Source: researchgate.net

Effects on Bacterial and Fungal Membrane Integrity and Biofilm Formation

While filicinic acid-based meroterpenoids have been noted for their general antibacterial activities, direct mechanistic studies specifically detailing the effects of filicinic acid on bacterial and fungal membrane integrity or biofilm formation are not explicitly detailed in the provided scientific literature. pubcompare.ai

However, research on other natural compounds and plant-derived substances offers insights into common mechanisms by which such agents can exert antimicrobial and antibiofilm effects. For instance, essential oils exhibit broad-spectrum antibiofilm activity by disrupting initial microbial adhesion, degrading extracellular polymeric substances (EPS), suppressing quorum sensing pathways, and compromising membrane integrity. mdpi.com Similarly, bacteriocins, which are antimicrobial peptides produced by lactic acid bacteria, can inhibit biofilm-forming pathogens by disrupting the integrity of bacterial membranes and interfering with the production of extracellular polysaccharides. mdpi-res.com Other compounds like sanguinarine (B192314) have been shown to destroy the integrity of bacterial cell membranes and strongly inhibit biofilm formation. nih.gov Certain phenolic compounds, such as ferulic and gallic acids, have also demonstrated antimicrobial activity by causing irreversible changes in membrane properties, leading to leakage of intracellular constituents. mdpi.com Antifungal agents, including some natural flavonoids, can disrupt fungal cell membrane integrity and inhibit biofilm formation, often by altering ergosterol (B1671047) biosynthesis, a crucial component of fungal membranes. frontiersin.orgbg.ac.rs Rosmarinic acid, another natural compound, has shown anticandidal and antibacterial activity by altering membrane permeability and reducing mitochondrial activity. x-mol.net

Antiviral Activities: Mechanistic Studies in Cell Lines (e.g., against EBV, HSV-1, RSV)

Filicinic acid-based meroterpenoids have demonstrated significant antiviral activities against several viruses, including Epstein-Barr Virus (EBV), Herpes Simplex Virus type 1 (HSV-1), and Respiratory Syncytial Virus (RSV).

Antiviral Activity Data

Compound Class (Source)Target VirusPotency (IC50/EC50)Key Mechanistic InsightCitation
Filicinic acid-based meroterpenoids (Compounds 2a, 4 from Hypericum japonicum)EBV0.57 µM (2a), 0.49 µM (4)Well accommodated to the binding pocket of 2GV9 (HSV-1 DNA polymerase) pubcompare.ainih.gov
Hyperjaponol H (Filicinic acid-based meroterpenoid)EBVModerate inhibitionInhibited lytic EBV DNA replication mdpi.com
Cleistoperone A (Filicinic acid-based meroterpenoid)RSV1.71 ± 0.61 µmol/LInhibited virus replication via affecting Akt/mTOR/p70S6K signaling pathway pubcompare.ai
Dryatraols F-H (Phloroglucinol derivatives, some incorporating filicinic acid)HSV-12.6 to 6.3 µMDryatraol G interfered with the late stage of the viral life cycle pubcompare.airesearchgate.net
Dryatraol C (Phloroglucinol derivative)RSV11.9 µMStrong antiviral effect pubcompare.airesearchgate.net

Filicinic acid-based compounds exert their antiviral effects by interfering with various stages of the viral replication cycle. For instance, Hyperjaponol H, a filicinic acid-based meroterpenoid, has been shown to moderately inhibit the lytic DNA replication of Epstein-Barr Virus (EBV) in B95-8 cells. mdpi.com In the case of Herpes Simplex Virus type 1 (HSV-1), Dryatraol G, a phloroglucinol derivative that can incorporate filicinic acid, was found to inhibit viral replication by interfering with the late stage of the viral life cycle. pubcompare.airesearchgate.net Against Respiratory Syncytial Virus (RSV), cleistoperone A, a potent filicinic acid-based meroterpenoid, effectively inhibited virus replication. pubcompare.ai

The antiviral mechanisms of filicinic acid-based compounds often involve interactions with specific viral or host proteins. Compounds 2a and 4, filicinic acid-based meroterpenoids isolated from Hypericum japonicum, demonstrated significant anti-EBV efficacy and were shown by molecular docking to be well accommodated to the binding pocket of 2GV9. pubcompare.ainih.gov It is noteworthy that 2GV9 is identified as the PDB ID for HSV-1 DNA polymerase. pubcompare.airesearchgate.netfrontiersin.org This suggests a potential interaction with a DNA polymerase, which is a crucial enzyme for viral replication. Furthermore, cleistoperone A inhibited RSV replication by affecting the Akt/mTOR/p70S6K signaling pathway, indicating an interaction with host proteins involved in cellular signaling crucial for viral processes. pubcompare.ai

Antineoplastic Mechanisms in Cancer Cell Lines

Filicinic acid-based meroterpenoids have exhibited antineoplastic potential through various mechanisms in cancer cell lines.

Filicinic acid-based meroterpenoids have been reported to possess antiproliferative activity against certain cancer cell lines, such as prostate cancer PC-3 cells. pubcompare.ai Some filicinic acid-based compounds have been linked to the induction of cell cycle arrest and apoptosis in MCF-7 breast cancer cells, potentially via oxidative DNA damage. Additionally, filicinic acid-based compounds have been associated with apoptosis-inducing activities against small cell lung cancer. researchgate.net While not specific to filicinic acid itself, hyperforin (B191548), a phloroglucinol derivative, is known to induce apoptosis of tumor cells and activate intrinsic apoptosis pathways in various tumor cell lines, including carcinoma and leukemia cells, as well as endothelial cells.

Beyond inducing apoptosis and cell cycle arrest, filicinic acid-based meroterpenoids exhibit anti-proliferative effects. They have demonstrated antiproliferative activity against prostate cancer PC-3 cells. pubcompare.ai Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Hyperforin, a phloroglucinol derivative, has shown broad-spectrum anti-angiogenic activity in endothelial cells, with IC50 values typically ranging from 1 to 10 µM. It also reduces the proliferation of human dermal microvascular endothelial cells (HDMEC) in a dose-dependent manner without exhibiting toxic effects or inducing apoptosis in these endothelial cells. In vivo studies have further corroborated its anti-angiogenic effects, showing that hyperforin significantly inhibits tumor growth and reduces tumor vascularization.

Advanced Analytical Methodologies for Filicinic Acid Research

Chromatographic Separation Techniques

Chromatography is fundamental to the study of filicinic acid, allowing for its separation from complex matrices and impurities. The choice of technique depends on the objective, whether it is for precise measurement or for obtaining large quantities of the pure compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of filicinic acid and related phloroglucinol (B13840) compounds due to its high resolution, sensitivity, and reproducibility. nih.gov Reversed-phase (RP-HPLC) is the most common mode employed for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The separation is achieved by eluting the sample with a polar mobile phase, which generally consists of a mixture of acetonitrile and water. researchgate.neteuropeanreview.org To improve peak shape and resolution for acidic compounds like filicinic acid, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of silanol groups on the stationary phase and the analyte itself. sielc.comijrpns.comnih.gov

Quantification is performed using a detector, most commonly a UV-Vis or Photodiode Array (PDA) detector. Filicinic acid, like other phloroglucinols, exhibits strong UV absorbance, typically around 265-275 nm, allowing for sensitive detection. ijsdr.orgfrontiersin.org A calibration curve is constructed by injecting known concentrations of a pure filicinic acid standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples.

Table 1: Example HPLC Parameters for Phloroglucinol Derivative Analysis

ParameterConditionReference
ColumnReversed-Phase C18 (250 x 4.6 mm, 5 µm) nih.govijsdr.org
Mobile PhaseAcetonitrile : Water with 0.1% Phosphoric Acid (90:10 v/v) ijsdr.org
Flow Rate1.0 mL/min ijsdr.org
Detection Wavelength265 nm ijsdr.org
Injection Volume10-20 µL ijrpns.comscirp.org
Column TemperatureAmbient or 35°C europeanreview.orgijrpns.com

Filicinic acid, being a polar and non-volatile compound, cannot be directly analyzed by Gas Chromatography (GC). However, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for structural analysis and detection, provided the analyte is first converted into a volatile derivative. jfda-online.com

The most common derivatization technique for compounds containing active hydrogen atoms (like the hydroxyl groups in filicinic acid) is silylation. phenomenex.comcolostate.edu This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. phenomenex.comnih.gov This chemical modification increases the volatility and thermal stability of filicinic acid, making it suitable for GC analysis. mdpi.com

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns. These patterns serve as a molecular fingerprint, allowing for confident identification of the filicinic acid derivative and elucidation of its structure. mdpi.com

Table 2: Typical GC-MS Derivatization and Analysis Approach

StepDescriptionReference
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) phenomenex.comnih.gov
Reaction ConditionsHeating the sample with excess reagent (e.g., 75°C for 30-45 minutes) in a suitable solvent like acetone or pyridine. nih.govsigmaaldrich.com
GC ColumnLow-polarity siloxane-based capillary column (e.g., DB-5ms). phenomenex.com
DetectionMass Spectrometry (Electron Ionization mode). mdpi.com

When larger quantities of pure filicinic acid are required for use as a reference standard or for further research, preparative-scale separation techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial amounts of the target compound. springernature.comrssl.com The primary goal is to maximize throughput while maintaining sufficient resolution to separate filicinic acid from any impurities. rssl.com Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and concentrated.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible sample adsorption. wikipedia.org The technique relies on partitioning the analyte between two immiscible liquid phases. nih.gov One phase acts as the stationary phase and is held in the column by a centrifugal force, while the other mobile phase is pumped through it. wikipedia.org High-Performance Countercurrent Chromatography (HPCCC) is an advanced version that allows for higher rotational speeds, reducing separation times. nih.gov This method is particularly well-suited for the purification of natural products like filicinic acid from crude extracts, offering high sample loading capacity and excellent recovery. nih.gov

Spectroscopic Quantification and Detection Methods

Spectroscopic methods provide alternative and complementary approaches to chromatographic techniques for the quantification and purity assessment of filicinic acid.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity or concentration of a substance without the need for a specific reference standard of the analyte itself. rssl.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.comjeol.com

To determine the absolute purity of a filicinic acid sample, a known mass of the sample is dissolved with a known mass of a high-purity internal calibrant in a suitable deuterated solvent. ox.ac.ukacs.org The internal calibrant must have a simple spectrum with at least one signal that does not overlap with any signals from filicinic acid. The purity of the filicinic acid is then calculated by comparing the integral of a specific, well-resolved proton signal from filicinic acid with the integral of a signal from the internal calibrant, taking into account their respective molecular weights and the number of protons contributing to each signal. ox.ac.uk This technique is highly accurate and provides results traceable to SI units. nih.gov

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique used for the detection and quantification of filicinic acid. japtronline.com As a phloroglucinol derivative, filicinic acid possesses a chromophore that absorbs light in the ultraviolet region. spectrabase.comiu.edu

A UV-Vis spectrum is obtained by measuring the absorbance of a filicinic acid solution across a range of wavelengths. The wavelength of maximum absorbance (λmax) for phloroglucinol is typically observed around 266 nm. researchgate.net According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound in the solution. By creating a calibration curve with standards of known concentration, the concentration of unknown samples can be determined. researchgate.netchemconsai.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine two or more methods, are indispensable for the detailed analysis of complex mixtures, such as those encountered in natural product research involving filicinic acid. These techniques enhance selectivity and sensitivity, providing comprehensive qualitative and quantitative information.

LC-MS/MS in Metabolomics and Extract Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of filicinic acid and related compounds within intricate biological matrices and plant extracts. This method couples the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

In the context of metabolomics and extract profiling, LC-MS/MS facilitates the identification and quantification of numerous compounds in a single analytical run. The process involves chromatographic separation, typically on a reversed-phase column (like a C18), followed by ionization of the eluted compounds, commonly using an electrospray ionization (ESI) source. nih.gov The resulting ions are then separated by the first mass analyzer, fragmented, and the fragment ions are analyzed by a second mass analyzer. This fragmentation pattern provides structural information and high specificity for quantification.

For quantitative analysis, the system is often operated in multiple reaction monitoring (MRM) mode, which offers excellent sensitivity and a wide dynamic range by monitoring specific precursor-to-product ion transitions. nih.gov The mobile phase composition is critical and is often optimized using solvents like methanol or acetonitrile mixed with water, frequently with additives like formic acid to improve ionization efficiency. nih.govnih.gov This approach is suitable for determining filicinic acid levels in crude plant extracts and for tracking its metabolic fate in biological systems.

Table 1: Typical LC-MS/MS Parameters for Organic Acid Analysis

Parameter Typical Setting Purpose
Column C18 (e.g., 100 x 2.1 mm, 1.9 µm) Separation of analytes based on polarity. nih.gov
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile/Methanol Elution of compounds from the column. nih.govnih.gov
Flow Rate 0.2-0.6 mL/min Controls the speed of the mobile phase. mdpi.com
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode Generates ions from the eluted compounds. nih.govhitachi-hightech.com
MS Detection Tandem Quadrupole (e.g., Triple Quadrupole) Provides specificity and sensitivity for quantification. nih.gov

| Scan Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification of target analytes. nih.gov |

GC-MS in Volatilomic Applications

Gas chromatography-mass spectrometry (GC-MS) is another key hyphenated technique used for phytochemical profiling. pjps.pknih.gov It is best suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like filicinic acid, a chemical derivatization step is typically required to increase their volatility and thermal stability. gcms.cz

The derivatization process, such as silylation, converts polar functional groups into less polar, more volatile derivatives. gcms.cz Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum serves as a chemical fingerprint. By comparing this fingerprint to spectral libraries, such as the National Institute of Standards and Technology (NIST) database, individual components in the mixture can be identified. pjps.pk

Bioanalytical Methods for In Vitro and Ex Vivo Sample Analysis

Bioanalytical methods are essential for quantifying a target analyte, such as filicinic acid, in biological samples like plasma, urine, or tissue homogenates. nih.govwashington.edu These methods are critical for preclinical pharmacokinetic and metabolic studies. The development and validation of a robust bioanalytical method, typically using LC-MS/MS, is a prerequisite for accurate analysis of in vitro and ex vivo samples. nih.govnih.gov

The process begins with sample preparation, which is crucial for removing interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of method depends on the analyte's properties and the complexity of the matrix.

Following extraction, the sample is analyzed, often by LC-MS/MS, due to its high sensitivity and specificity. nih.gov Method validation is performed according to regulatory guidelines to ensure reliability. mdpi.com This validation process assesses several key parameters.

Table 2: Key Parameters for Bioanalytical Method Validation

Parameter Description Acceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99. mdpi.com
Accuracy The closeness of the determined value to the nominal or known true value. Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). nih.gov
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. nih.gov Consistent, precise, and reproducible.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). mdpi.com | Analyte concentration should be within ±15% of the baseline concentration. |

Chemoinformatics and Molecular Networking for Identification and Dereplication

Chemoinformatics involves the use of computational methods to analyze vast amounts of chemical data, accelerating the process of drug discovery and natural product research. taylorfrancis.com In the study of filicinic acid from natural sources, chemoinformatic tools are vital for dereplication and the discovery of novel related compounds.

Dereplication is the rapid identification of known compounds in an extract to avoid their redundant isolation and characterization. This is often achieved by comparing experimental data, particularly from LC-MS/MS analysis, with comprehensive chemical databases. The molecular formula, exact mass, and MS/MS fragmentation spectra are used to search databases for matches, quickly flagging known compounds like filicinic acid.

Molecular networking is a more advanced chemoinformatic approach that organizes and visualizes MS/MS data. In a molecular network, each node represents a unique parent ion (a potential molecule), and the edges (lines) connecting the nodes represent spectral similarity. Molecules that are structurally related, such as analogues of filicinic acid that share a common core structure, will produce similar fragmentation patterns. Therefore, they cluster together in the network. This visualization allows researchers to rapidly identify entire families of related compounds within a complex mixture, pinpointing known molecules and highlighting potentially new, uncharacterized derivatives for targeted isolation.

Structure Activity Relationship Sar Studies and Rational Design of Filicinic Acid Derivatives

Methodologies for SAR Elucidation and Predictive Modeling

Elucidating the SAR of filicinic acid derivatives involves a systematic approach combining synthetic chemistry, biological assays, and computational techniques.

The synthesis of filicinic acid analogues with specific structural modifications is a cornerstone of SAR studies. This involves altering various parts of the filicinic acid core or its attached moieties to probe their contribution to bioactivity. For instance, filicinic acid itself can be synthesized from precursors like 4,4-dimethyl-2-cyclohexenone through polychlorination and subsequent substitution reactions researchgate.netanu.edu.au.

Derivatives of filicinic acid often feature complex structures, such as those found in meroterpenoids, where a filicinic acid moiety is combined with sesquiterpenoid or diterpenoid units researchgate.netresearchgate.netacs.orgmdpi.com. Modifications can include:

Varying acyl groups: Changes in the acyl chain attached to the phloroglucinol (B13840) or filicinic acid core can significantly impact activity mdpi.com.

Prenylation and cyclization patterns: The presence, position, and cyclization of prenyl or geranyl side chains are critical mdpi.comgoogle.comscielo.br. For example, studies on Hypericum brasiliense derivatives suggest that cyclization of an isoprenyl unit at the 9' position can lead to more active compounds compared to those with open-chain isoprenyl units scielo.brscielo.br.

Introduction of different ring systems: Novel filicinic acid-based meroterpenoids have been isolated with diverse ring systems (e.g., 6/6/11, 6/6/7/5, 6/6/10, or 6/6/6) formed by the incorporation of sesquiterpenoid or diterpenoid moieties researchgate.netacs.orgmdpi.comacs.org.

Synthesized or isolated analogues are subjected to a range of in vitro biological assays to evaluate their potency and selectivity. This comparative analysis helps identify the most active compounds and provides initial insights into the structural requirements for activity.

Examples of biological activities investigated include:

Antimicrobial activity: Filicinic acid derivatives like drummondin D, isodrummondin D, drummondin E, and drummondin F have shown strong antibiotic activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the acid-fast bacterium Mycobacterium smegmatis nih.govimrpress.com. Drummondin E, albaspidin (B1665688) AA, hyperforin (B191548), uliginosin A, uliginosin B, and 7-epiclusianone (B1235816) demonstrated strong antibacterial activity against Paenibacillus larvae nih.govbiopyc.com.

Antiviral activity: Compounds like hyperjaponols H (1a/1b) and hyperjaponols J-M (3-6), which are filicinic acid-based meroterpenoids, have shown inhibitory activities against lytic replication of KSHV (Kaposi's sarcoma-associated herpesvirus) and Epstein-Barr virus (EBV) researchgate.netresearchgate.netmdpi.comacs.org. Filixic acid ABA and dryocrassin ABBA exhibited antiviral effects against H5N1 neuraminidase and influenza A/Puerto Rico/8/1934 (H1N1) mdpi.com.

Antiproliferative activity: Some filicinic acid-based meroterpenoids have demonstrated antiproliferative activity against prostate cancer PC-3 cells researchgate.netacs.org. Paleacenin A and B, which are geranylated filicinic acid moieties, showed inhibitory activity against MAO-A and MAO-B mdpi.comacs.org.

Anti-Alzheimer's effects: Recently, filicinic acid-based meroterpenoids from Hypericum elodeoides were found to activate Retinoid X receptor-α (RXRα) transcription and enhance ABCA1 protein expression, suggesting potential anti-Alzheimer's effects nih.gov.

Identification of Key Pharmacophores and Structural Motifs for Bioactivity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response mdpi.comacs.org. For filicinic acid derivatives, key pharmacophoric elements often include:

The β-triketone system: The filicinic acid core itself, characterized by its β-triketone system, is fundamental and often involved in chelation and tautomerism, which can be crucial for activity mdpi.com.

Prenyl/geranyl side chains: The lipophilicity and specific spatial orientation provided by these isoprenoid chains are frequently identified as important for binding to targets and membrane permeability mdpi.comgoogle.com.

Hydroxyl groups: The presence and position of hydroxyl groups on both the filicinic acid and any attached phloroglucinol rings contribute to hydrogen bonding interactions with target proteins mdpi.comgoogle.com.

Dimeric/multimeric arrangements: For many highly active natural products derived from filicinic acid, the dimeric or even trimeric arrangements of filicinic acid and phloroglucinol units linked by methylene (B1212753) bridges are critical for their potent biological effects scielo.brcabidigitallibrary.orgresearchgate.net. For instance, japonicin A is a filicinic acid dimer scielo.br.

Computational Modeling, Molecular Docking, and Dynamics Simulations for Receptor Interactions

Computational methods, particularly molecular docking and dynamics simulations, are indispensable tools in modern SAR studies. They allow for the prediction of how filicinic acid derivatives interact with their biological targets at a molecular level, providing insights into binding modes, affinities, and the roles of specific residues.

Molecular Docking: This technique predicts the preferred orientation of a ligand (filicinic acid derivative) when bound to a receptor (e.g., enzyme, protein). For example, molecular docking studies have been conducted for filicinic acid and its derivatives with various protein targets, including:

SARS-CoV-2 RdRp protein: Drummondin E, a filicinic acid derivative, was evaluated in silico for its interaction with the RNA-dependent RNA polymerase (RdRp) protein of SARS-CoV-2 termedia.pl.

COX-2 enzyme: Filicinic acid itself has been studied for its molecular interactions with cyclooxygenase-2 (COX-2) ashdin.comashdin.com.

RXRα-LBD protein: Molecular docking confirmed the binding of a filicinic acid-based meroterpenoid (compound 1a) to the Retinoid X receptor-α ligand-binding domain (RXRα-LBD), supporting its potential in Alzheimer's disease treatment nih.gov.

EBV-related proteins: Compounds like 2a and 4, filicinic acid-based meroterpenoids, were shown to be well accommodated in the binding pocket of a specific protein (PDB ID: 2GV9) related to Epstein-Barr virus activity, as predicted by molecular docking acs.org.

Anticancer hub proteins: Filicinic acid has been suggested to possess significant molecular docking interactions with anticancer hub proteins researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations extend docking studies by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of their interactions, conformational changes, and stability termedia.pl. This can help in understanding induced-fit mechanisms and the flexibility of binding sites.

These computational approaches aid in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often profoundly influences biological activity and selectivity. Many natural products, including filicinic acid derivatives, exist as enantiomers or epimers, and their distinct spatial arrangements can lead to different binding affinities or even entirely different pharmacological profiles.

Enantiomeric pairs: The isolation of enantiomeric pairs of filicinic acid-based meroterpenoids, such as (±)-hyperjaponols H (1a/1b) and hyperjaponols J-M (3-6), highlights the natural occurrence of different stereoisomers researchgate.net. Studies have shown that one enantiomer might exhibit stronger inhibitory activities than its counterpart researchgate.net. For example, compound 1a showed stronger inhibitory activity towards KSHV lytic replication compared to its enantiomer researchgate.net.

Absolute configurations: The determination of absolute configurations, often achieved through techniques like Electronic Circular Dichroism (ECD) calculations and X-ray diffraction, is crucial for understanding stereochemical effects researchgate.netresearchgate.netacs.orgmdpi.com.

Diastereomeric differences: Subtle differences in the stereochemistry of various centers or the relative orientation of fused rings in complex meroterpenoids can significantly impact their interaction with biological targets, leading to variations in potency and selectivity researchgate.netacs.org.

Understanding the role of stereochemistry is vital for designing chiral drugs, as one stereoisomer may be highly active while another is inactive or even toxic.

Design Principles for Enhanced Efficacy, Specificity, or Novel Activities

Based on SAR insights and computational modeling, several design principles emerge for optimizing filicinic acid derivatives:

Pharmacophore Elaboration: Once key pharmacophoric elements are identified, they can be elaborated upon by introducing functional groups that enhance binding affinity (e.g., through additional hydrogen bonds, hydrophobic interactions, or π-stacking) or improve pharmacokinetic properties.

Scaffold Hopping/Bioisosteric Replacement: Replacing parts of the filicinic acid scaffold with bioisosteric equivalents can lead to novel compounds with similar activity but potentially improved properties (e.g., metabolic stability, reduced toxicity).

Conformational Restriction/Flexibility: Modulating the conformational flexibility of the molecule can optimize its fit into the binding pocket. Introducing rigid elements can restrict unfavorable conformations, while increasing flexibility in certain regions might allow for induced-fit binding.

Targeting Specific Interactions: Designing derivatives to specifically target identified key residues in the binding site, as revealed by molecular docking and dynamics, can enhance specificity and reduce off-target effects.

Hybrid Molecules: Combining the filicinic acid core with other known pharmacophores or bioactive moieties can lead to hybrid molecules with synergistic effects or dual-target activity.

Optimization of Lipophilicity and Solubility: Adjusting the lipophilicity (logP) and aqueous solubility (logS) of derivatives is critical for optimal absorption, distribution, and bioavailability, often guided by computational predictions termedia.pl.

By applying these principles, researchers can rationally design new filicinic acid derivatives with improved therapeutic profiles, moving beyond natural product isolation to targeted drug development.

Ecological and Phytochemical Context of Filicinic Acid

Distribution and Chemotaxonomy in Fern Species (e.g., Dryopteris, Hypericum) and Other Natural Sources

Filicinic acid is a key phloroglucinol (B13840) derivative primarily recognized for its presence in various fern species, most notably within the genus Dryopteris. These compounds are characteristic constituents of the male fern, Dryopteris filix-mas, and other Dryopteris species such as Dryopteris crassirhizoma. nih.govnih.gov In these ferns, filicinic acid and its related compounds exist in various forms, including monocyclic, bicyclic, tricyclic, and tetracyclic derivatives, often interconnected by methylene (B1212753) linkages. nih.govnih.gov

Beyond ferns, filicinic acid-based meroterpenoids have been identified in species of the genus Hypericum, including Hypericum japonicum. nih.govnih.govresearchgate.net The broader class of phloroglucinol compounds, to which filicinic acid belongs, exhibits a wide distribution across natural sources, encompassing not only plants but also marine organisms and microorganisms. wikipedia.orgfishersci.be For instance, Eucalyptus species are known to be rich in formylated phloroglucinol compounds (FPCs), which are structurally related. wikipedia.orgfishersci.be Brown seaweeds also contribute to this chemodiversity, containing phlorotannins, which are polymers of phloroglucinol units. fishersci.seeragene.com

From a chemotaxonomic perspective, phloroglucinol derivatives, including filicinic acid, serve as valuable markers for classifying and understanding phylogenetic relationships within specific plant genera, such as Dryopteris and Elaphoglossum. nih.govnih.gov The presence and structural variations of these secondary metabolites can provide significant insights into plant systematics. nih.gov

Table 1: Distribution of Filicinic Acid and Related Phloroglucinol Compounds in Select Natural Sources

Compound Class/DerivativePrimary Source Genus/SpeciesNotes on Occurrence
Filicinic AcidDryopteris filix-mas, Dryopteris crassirhizomaMonocyclic phloroglucinol derivative, often part of dimeric/trimeric structures. nih.govnih.gov
Filicinic Acid-based MeroterpenoidsHypericum japonicum, other Hypericum speciesNovel skeletons incorporating sesquiterpenoid moieties. nih.govnih.gov
Formylated Phloroglucinol Compounds (FPCs)Eucalyptus species (e.g., E. grandis, E. sideroxylon)Abundant, diverse structures (e.g., macrocarpals, sideroxylonals). wikipedia.orgfishersci.be
Acyl Phloroglucinol DimersElaphoglossum paleaceumExample: Paleacenins A and B, with filicinic acid geranylated moieties. nih.gov
PhlorotanninsBrown Seaweeds (e.g., Ecklonia cava, Durvillaea incurvata)Polymerized phloroglucinol units. fishersci.seeragene.com

Role in Plant Defense Mechanisms, Allelopathy, and Chemical Ecology

Filicinic acid and its derivatives play crucial roles in the chemical ecology of the plants that produce them, primarily serving as potent defense compounds. As specialized metabolites, phloroglucinol compounds contribute significantly to a plant's ability to combat both biotic and abiotic stresses. wikipedia.orgontosight.ai In Eucalyptus species, for instance, formylated phloroglucinol compounds are integral to chemical defense against herbivory. wikipedia.org Generally, plant secondary metabolites, including phloroglucinols, function as deterrents, antifeedants, or direct toxins to herbivores and pathogens. ontosight.aiuni.luthegoodscentscompany.com

In the context of allelopathy, filicinic acid can act as an allelochemical, mediating chemical interactions between plants. Allelopathy involves the release of biochemicals by one plant that can either inhibit or stimulate the growth and development of neighboring plants. bidd.groupnih.govresearchgate.netnih.gov While the specific allelopathic effects of filicinic acid are part of a complex interplay of compounds, its presence suggests a role in influencing competitive plant interactions and potentially suppressing the growth of other species. thegoodscentscompany.comwikipedia.orgmitoproteome.org

The broader implications of these compounds extend to chemical ecology, where they are vital in shaping interactions within ecosystems. By moderating environmental interactions and providing defense against various stresses, phloroglucinol compounds, including filicinic acid, contribute to the ecological success and biogeographical diversity of their producing organisms. wikipedia.org These chemical interactions can influence nutrient dynamics, soil chemical properties, and microbial communities, thereby having ecosystem-level consequences. nih.govmitoproteome.org

Chemodiversity of Phloroglucinol Compounds across Natural Sources

The class of phloroglucinol compounds, encompassing filicinic acid, is remarkable for its extensive chemodiversity. These specialized metabolites are characterized by a core phloroglucinol unit (1,3,5-trihydroxybenzene). fishersci.seeragene.com Their structural complexity arises from various modifications, including acylation, prenylation, and polymerization, leading to a wide array of monomeric, dimeric, trimeric, and even tetrameric forms. nih.govnih.govnih.govwikipedia.orgfishersci.be

Examples of this chemodiversity include:

Formylated Phloroglucinol Compounds (FPCs): Particularly abundant in Eucalyptus, these are mono- to tetra-formylated phloroglucinol derivatives, often with an attached terpene moiety. Notable examples include macrocarpals and sideroxylonals. wikipedia.orgfishersci.be

Acyl Phloroglucinol Derivatives: Found in ferns like Dryopteris, these compounds can be simple monocyclic structures such as aspidinol, or condense to form more complex bicyclic compounds like albaspidin (B1665688) and flavaspidic acid, or tricyclic ones like filicic acid. nih.govnih.gov

Meroterpenoids: These are hybrid compounds formed from mixed biosynthetic pathways, combining terpenoid scaffolds with polyketides, phenols, or other moieties. Filicinic acid-based meroterpenoids from Hypericum japonicum demonstrate this structural integration, featuring novel carbon skeletons. nih.govwikipedia.org

Phlorotannins: Isolated from brown seaweeds, these are complex phenolic compounds formed by the polymerization of phloroglucinol units through various linkages (e.g., aryl-aryl, aryl-ether), resulting in diverse molecular weights and structures. fishersci.seeragene.com

This rich structural diversity underpins the varied bioactivities observed across this class of natural products.

Sustainable Sourcing and Cultivation Practices for Filicinic Acid-Producing Organisms

The sustainable sourcing and cultivation of organisms producing compounds like filicinic acid are critical for ensuring the long-term availability of these valuable natural resources while minimizing ecological impact. Sustainable sourcing in agribusiness generally involves selecting and managing suppliers and materials in a manner that protects the environment, supports social equity, and maintains economic viability. wikipedia.org

For filicinic acid-producing plants such as Dryopteris and Hypericum species, sustainable practices would entail:

Environmental Protection: Implementing methods that reduce pollution, conserve natural resources, and promote biodiversity. This includes avoiding over-harvesting of wild populations, which can deplete natural stocks and disrupt ecosystems. wikipedia.org

Responsible Harvesting: If wild harvesting occurs, it should follow strict guidelines to ensure regeneration and minimize damage to the plant and its habitat. This might involve selective harvesting, leaving sufficient parent plants, and rotating harvesting areas.

Cultivation Practices: Developing and promoting cultivation methods that are environmentally sound. This could involve agroforestry systems, organic farming principles, and efficient water use to reduce the ecological footprint. wikipedia.org Controlled cultivation can also reduce pressure on wild populations.

Economic Viability and Social Responsibility: Ensuring that sourcing practices are economically beneficial for local communities and involve fair labor practices. This creates resilient supply chains that benefit all stakeholders from producers to consumers. wikipedia.org

While specific detailed cultivation practices for maximizing filicinic acid yield sustainably were not extensively covered in the search results, the general principles of sustainable plant resource management are directly applicable to these organisms. This holistic approach ensures that the ecological and economic value of filicinic acid-producing plants can be maintained for future generations.

Future Directions and Unaddressed Research Gaps in Filicinic Acid Studies

Elucidation of Unexplored Biosynthetic Routes and Novel Enzymatic Reactions

While plausible biosynthetic pathways for filicinic acid-based meroterpenoids have been proposed, the detailed enzymatic mechanisms and the full range of enzymes involved in their formation are not yet completely understood researchgate.netacs.orgacs.org. Future research should focus on isolating and characterizing the specific enzymes responsible for the various steps in filicinic acid biosynthesis, including the initial polyketide assembly and subsequent modifications, such as prenylation and cyclization reactions researchgate.netacs.org. Identifying novel enzymatic reactions could pave the way for biotechnological production of filicinic acid and its complex derivatives, offering more sustainable and efficient alternatives to traditional chemical synthesis nih.govacademie-sciences.fr. Challenges in enzymatic synthesis often include limited substrate scope and thermodynamic constraints, which can be addressed through enzyme engineering and the development of chemoenzymatic approaches academie-sciences.fr.

Discovery of Novel Biological Activities through Advanced High-Throughput Screening (In Vitro)

Current research has identified various biological activities for filicinic acid derivatives, including anti-Epstein-Barr virus, antiproliferative, and antimicrobial properties researchgate.netnih.govfrontiersin.orgacs.orgbiopyc.commdpi.com. However, the full spectrum of their biological potential remains largely unexplored. Advanced high-throughput screening (HTS) methodologies, particularly in vitro assays, are crucial for identifying novel biological activities against a wider range of targets, such as other viral infections, neglected tropical diseases, or various cancer cell lines researchgate.netfrontiersin.orgbiopyc.com. This could involve screening against diverse enzyme targets, receptor families, and cellular pathways to uncover new therapeutic applications. For instance, filicinic acid has shown significant molecular docking interactions with anticancer hub proteins in in silico studies, warranting further in vitro validation researchgate.netresearchgate.net.

Development of Innovative Synthetic Methodologies for Architecturally Complex Derivatives

The chemical synthesis of filicinic acid has been achieved through various routes, including those starting from malonic ester or 4,4-dimethyl-2-cyclohexenone, with reported yields up to 75-80% sci-hub.seresearchgate.netanu.edu.aursc.org. However, the synthesis of architecturally complex filicinic acid-based meroterpenoids, which often feature intricate polycyclic systems with multiple chiral centers, presents significant challenges researchgate.netacs.orgacs.organu.edu.au. Future research should focus on developing innovative and efficient synthetic methodologies, such as stereoselective and enantioselective approaches, to access these complex structures researchgate.net. This includes exploring new cascade reactions, biomimetic syntheses, and the application of modern synthetic tools to overcome issues related to chirality and structural complexity researchgate.netsci-hub.seanu.edu.au.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Insights

While some studies have begun to elucidate the mechanisms of action for certain filicinic acid derivatives, a comprehensive understanding of their cellular and molecular targets is often lacking researchgate.netresearchgate.netfrontiersin.org. Integrating multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of the biological effects of filicinic acid nih.gov. This approach can reveal changes in gene expression, protein profiles, and metabolic pathways in response to filicinic acid treatment, offering deeper insights into its mechanistic actions nih.gov. Such comprehensive data can help identify key molecular targets, off-target effects, and potential biomarkers for therapeutic efficacy.

Theoretical and Computational Advances in Predicting Filicinic Acid Interactions and Reactivity

Computational chemistry and in silico methods, such as molecular docking and dynamics simulations, have already been employed to predict the interactions of filicinic acid with biological targets, including anticancer hub proteins and cyclooxygenase-2 (COX-2) enzyme researchgate.netresearchgate.netashdin.comashdin.comnih.gov. Future directions include further refining these computational models to more accurately predict the binding affinities, reactivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) of novel filicinic acid derivatives ashdin.comnih.govtermedia.plbiotechnologia-journal.org. This can accelerate the drug discovery process by prioritizing promising compounds for experimental validation, reducing the need for extensive in vitro and in vivo testing researchgate.netresearchgate.netashdin.comnih.gov.

Methodological Improvements in Analytical Detection, Quantification, and Imaging

Accurate and sensitive analytical methods are crucial for the detection, quantification, and imaging of filicinic acid and its metabolites in complex biological and environmental matrices. While techniques like HPLC/MS have been used for detection and profiling, there is a need for further methodological improvements biopyc.comnih.govmdpi.commdpi.com. This includes developing more sensitive and selective methods for trace analysis, improving sample preparation techniques to minimize matrix effects, and exploring advanced imaging modalities to visualize the distribution and localization of filicinic acid compounds within biological systems mdpi.comajol.info. For instance, advancements in mass spectrometry-based metabolomics require the augmentation of databases with rationally designed biochemical structures, which can be partially addressed by in silico enzymatic synthesis nih.gov.

Exploration of Novel Microorganisms and Plants as Potential Sources of Filicinic Acid

Filicinic acid derivatives have primarily been isolated from plants, particularly those in the Dryopteris and Hypericum genera researchgate.netmdpi.comacs.orgresearchgate.netnih.govfrontiersin.orgacs.orgacs.orgresearchgate.net. However, the vast biodiversity of microorganisms and other plant species remains largely untapped as potential sources. Future research should involve systematic bioprospecting efforts to discover novel filicinic acid-producing organisms or new derivatives with unique structural features and enhanced biological activities researchgate.netfrontiersin.org. This exploration could lead to the identification of new biosynthetic pathways and provide access to a broader chemical space for drug discovery and development.

Q & A

Q. What ethical considerations apply to filicinic acid’s in vivo testing?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via power analysis and minimize suffering via humane endpoints (e.g., predefined mortality thresholds). Disclose conflicts of interest and funding sources in publications .

Q. Tables

Extraction Method Solvent System Filicinic Acid Yield (µg/mg) Toxicity (LC50, µg/mL)
Aqueous-ethanol70% EtOH/H2O12.3 ± 1.285.4
Hexane100% Hexane4.7 ± 0.8>500
Crude (unfractionated)Ethyl acetate8.9 ± 1.562.5

Data adapted from toxicity assays in C. elegans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.